Isoapetalic acid
Overview
Description
Isoapetalic acid is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications . This compound features a unique structure with a pyranochromene core, which is a fused ring system containing oxygen atoms, and a hexanoic acid side chain.
Preparation Methods
The synthesis of Isoapetalic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyranochromene core: This can be achieved through a cyclization reaction involving suitable precursors such as hydroxybenzaldehyde derivatives and dimedone.
Introduction of the hexanoic acid side chain: This step often involves esterification or acylation reactions using hexanoic acid or its derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Isoapetalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The carbonyl group in the pyranochromene core can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is studied for its unique structural properties and reactivity, which can be useful in developing new synthetic methodologies.
Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, make it a candidate for studying cellular processes and disease mechanisms.
Medicine: Due to its potential therapeutic effects, it is investigated for use in drug development, particularly for conditions related to oxidative stress and inflammation.
Industry: Its stability and reactivity make it useful in various industrial applications, including the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of Isoapetalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. It may also modulate inflammatory responses by interacting with specific signaling molecules and pathways .
Comparison with Similar Compounds
Similar compounds include other chromene derivatives such as:
Trolox: A water-soluble analog of vitamin E with potent antioxidant properties.
Coumarin: Known for its anticoagulant and anti-inflammatory effects.
Flavonoids: A diverse group of compounds with various biological activities, including antioxidant and anti-inflammatory effects.
The uniqueness of Isoapetalic acid lies in its specific structural features, which confer distinct reactivity and biological activities compared to other chromene derivatives.
Properties
IUPAC Name |
3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWLSXINEVHWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.